molecular formula C19H21N3O3 B10903393 ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903393
M. Wt: 339.4 g/mol
InChI Key: LLWGBAZKXAOXDQ-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and discovery .

Preparation Methods

Chemical Reactions Analysis

Ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Properties

IUPAC Name

ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-5-13-11-16(19(23)25-6-2)17-12(3)21-22(18(17)20-13)14-7-9-15(24-4)10-8-14/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWGBAZKXAOXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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